

In-Depth Technical Guide to 4-Chloro-2nitrophenyl benzoate

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Compound of Interest

Compound Name: 4-Chloro-2-nitrophenyl benzoate

Cat. No.: B458939

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of **4-Chloro-2-nitrophenyl benzoate**, including its chemical and physical properties, a detailed synthesis protocol, and its known reactivity. This document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical and Physical Properties

While specific experimental data for some physical properties of **4-Chloro-2-nitrophenyl benzoate** are not readily available in publicly accessible literature, the following table summarizes its known and calculated characteristics.



Property	Value	Source/Citation
IUPAC Name	4-chloro-2-nitrophenyl benzoate	N/A
CAS Number	37593-94-5	[1]
Molecular Formula	C13H8CINO4	[1]
Molecular Weight	277.66 g/mol	[2]
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

Synthesis of 4-Chloro-2-nitrophenyl benzoate

The synthesis of **4-Chloro-2-nitrophenyl benzoate** is achieved through the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. The reaction is typically carried out in an anhydrous ether solvent, using triethylamine as a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

- 4-chloro-2-nitrophenol
- · Benzoyl chloride
- · Anhydrous diethyl ether
- Triethylamine
- Anhydrous magnesium sulfate (for drying)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

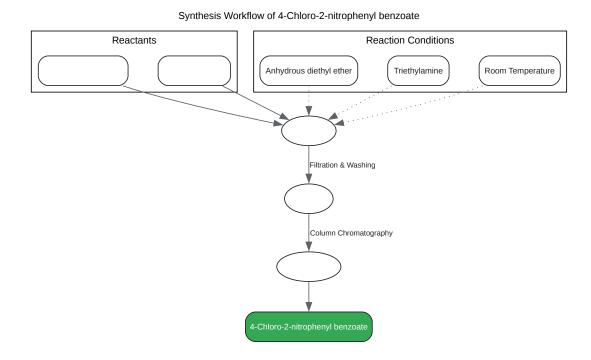


Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4chloro-2-nitrophenol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Add an equimolar amount of triethylamine to the solution and stir for 10-15 minutes at room temperature.
- Slowly add an equimolar amount of benzoyl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be monitored.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
- Upon completion, a precipitate of triethylamine hydrochloride will have formed. Filter the reaction mixture to remove the salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **4-Chloro-2-nitrophenyl benzoate** using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to yield the pure product.
- The purity of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy.

Synthesis Workflow Diagram





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Synthesis Workflow

Reactivity and Reaction Mechanisms

4-Chloro-2-nitrophenyl benzoate has been the subject of kinetic studies to investigate its reactivity, particularly in nucleophilic substitution reactions.

Hydrazinolysis



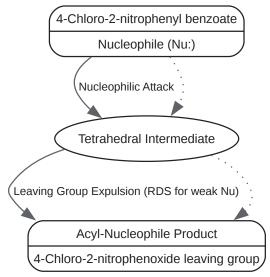
The reactions of **4-Chloro-2-nitrophenyl benzoate** and its substituted analogues with hydrazine have been studied. These reactions proceed via a nucleophilic acyl substitution mechanism. The rate of the reaction is influenced by the electronic nature of the substituents on the benzoyl moiety. A linear Brønsted-type plot for the reaction of **4-chloro-2-nitrophenyl benzoate** with primary amines suggests a stepwise mechanism where the expulsion of the leaving group is the rate-determining step.

Aminolysis with Cyclic Secondary Amines

Kinetic studies of the aminolysis of **4-Chloro-2-nitrophenyl benzoate** with a series of cyclic secondary amines have also been conducted. The Brønsted-type plot for these reactions shows a downward curve, which implies a change in the rate-determining step (RDS) from the breakdown of the tetrahedral intermediate to its formation as the basicity of the amine increases.

Reaction Mechanism Diagram

General Nucleophilic Acyl Substitution of 4-Chloro-2-nitrophenyl benzoate



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Nucleophilic Substitution Mechanism



Biological Activity and Applications

Currently, there is no specific information available in the reviewed scientific literature regarding the biological activity or industrial applications of **4-Chloro-2-nitrophenyl benzoate**. However, the reactivity of the ester linkage, particularly with nucleophiles, suggests its potential as a reagent in biochemical studies or as a building block in the synthesis of more complex molecules. The biological activities of structurally related nitroaromatic and benzoate compounds are areas of active research, and future studies may elucidate the potential applications of this specific molecule. For instance, various nitrobenzoate derivatives have been investigated for their antimicrobial and herbicidal properties.

Conclusion

4-Chloro-2-nitrophenyl benzoate is a chemical compound for which a reliable synthesis protocol exists. Its reactivity has been explored in the context of nucleophilic acyl substitution reactions, providing insights into its reaction mechanisms. While specific physical properties and biological applications are not yet well-documented, its chemical structure suggests potential for further investigation in various fields of chemistry and drug development. This guide provides a foundational understanding of this compound based on the currently available scientific data.

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References

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